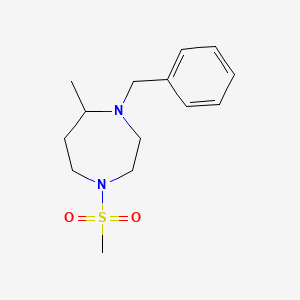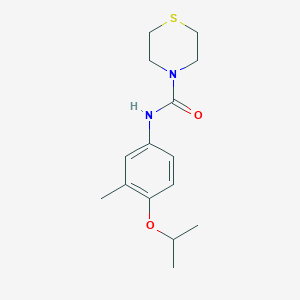![molecular formula C16H20N2O2 B7591264 3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)
3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide, also known as JNJ-40411813, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate a variety of physiological processes in the body, including pain sensation, mood, appetite, and inflammation. Inhibition of FAAH by JNJ-40411813 results in increased levels of endocannabinoids, leading to a range of potential therapeutic applications.
作用機序
3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide works by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, regulating a variety of physiological processes. Inhibition of FAAH by this compound results in increased levels of endocannabinoids, leading to a range of potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation, increase appetite, and improve mood. In addition, this compound has been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.
実験室実験の利点と制限
3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. In addition, this compound has been extensively characterized using various analytical techniques, making it a reliable and well-understood compound. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on 3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide. One area of interest is the potential therapeutic applications of this compound in various diseases and conditions, including chronic pain, anxiety, and depression. Another area of interest is the development of more potent and selective FAAH inhibitors, potentially leading to improved therapeutic efficacy. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential impact on the endocannabinoid system.
合成法
3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide was synthesized by a team of researchers at Janssen Pharmaceuticals using a multistep synthesis approach. The synthesis involved the use of various chemical reagents and intermediates, including 2-methylcyclopropanecarboxylic acid, 3-methylbenzoyl chloride, and 5-oxopyrrolidine-3-carboxylic acid. The final product was purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide has been extensively studied for its potential therapeutic applications in a range of diseases and conditions, including chronic pain, anxiety, depression, and inflammatory disorders. Preclinical studies have shown that this compound can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
特性
IUPAC Name |
3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-4-3-5-12(6-10)16(20)17-13-8-15(19)18(9-13)14-7-11(14)2/h3-6,11,13-14H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFMNARFWUSLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N2CC(CC2=O)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)

![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)





![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)

